![molecular formula C13H14N2O5S2 B2527051 Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 929966-35-8](/img/structure/B2527051.png)
Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTA is a thiazole-containing compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In
Scientific Research Applications
Medicinal Chemistry and Drug Development
The thiazole moiety in Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is known for its diverse biological activities. Researchers have explored its potential as a scaffold for designing novel drugs. Thiazoles have been associated with anti-inflammatory, analgesic, and antitubercular effects . The compound’s structure can be modified to enhance its pharmacological properties, making it a promising candidate for drug development.
Antitubercular Agents
Given the global health challenge posed by tuberculosis, compounds with antitubercular activity are crucial. Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate derivatives have been investigated for their efficacy against Mycobacterium tuberculosis (MTB). Researchers have synthesized related compounds and evaluated their in vitro antitubercular potential . Further optimization could lead to effective antitubercular agents.
Click Chemistry and 1,2,3-Triazoles
The compound’s 1,2,3-triazole moiety plays a pivotal role. 1,2,3-Triazoles are versatile building blocks in click chemistry due to their simplicity, high yield, and diverse applications. They exhibit excellent metabolic and thermal stability. Synthesis of 1,2,3-triazoles via click reactions allows for the production of various substituted derivatives . Researchers can explore this compound as a precursor for click chemistry-based reactions.
DNA-Targeted Therapies
Thiazoles have been investigated for their interactions with DNA and topoisomerase II. Compounds like Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate may bind to DNA, leading to double-strand breaks and cell death . Understanding these interactions could contribute to the development of DNA-targeted therapies.
Agrochemicals
Thiazoles have been investigated for their pesticidal and herbicidal properties. Researchers have synthesized thiazole-based compounds and evaluated their effectiveness against pests and weeds. Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate derivatives could be explored as potential agrochemicals .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
methyl 2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-19-10-3-5-11(6-4-10)22(17,18)15-13-14-9(8-21-13)7-12(16)20-2/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTXHYHNSOIABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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